Davunetide - 211439-12-2

Davunetide

Catalog Number: EVT-264538
CAS Number: 211439-12-2
Molecular Formula: C36H60N10O12
Molecular Weight: 824.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Davunetide (NAPVSIPQ), also known as NAP, is an eight amino acid peptide derived from activity-dependent neuroprotective protein (ADNP) [, , , , ]. ADNP, discovered by Illana Gozes's laboratory, is essential for brain formation and function, playing a critical role in neural development and plasticity [, , ]. Davunetide exhibits neuroprotective, neurotrophic, and cognitive-protective properties, demonstrating efficacy in various models of neurodegenerative diseases and other neurological disorders [, , , ]. Its primary function involves microtubule stabilization, a crucial aspect of neuronal function and survival [, , ].

Future Directions
  • Mechanism of Action Elucidation: While davunetide's interaction with microtubules and its impact on tau protein are well-established, further research is needed to fully elucidate its diverse mechanisms of action, including its influence on gene expression, antioxidant activity, and anti-inflammatory effects [, , ].
  • Structure-Activity Relationship Studies: Exploring the structure-activity relationship of davunetide and its analogs, such as D-SAL and novel derivatives like NAT and TAP, could lead to the development of more potent and targeted therapeutics with improved pharmacological properties [, ].
  • Personalized Medicine Approaches: Given the differential efficacy of davunetide in various tauopathies, future research should focus on understanding the basis for this selectivity, potentially leading to personalized medicine approaches based on individual patient pathology and genetic background [, ].
  • Drug Delivery Optimization: Investigating novel drug delivery strategies, such as targeted nanoparticle delivery or sustained-release formulations, could enhance davunetide's bioavailability and therapeutic efficacy, particularly for chronic neurodegenerative conditions [, ].
  • Combination Therapies: Exploring the potential of davunetide in combination therapies with other neuroprotective agents or disease-modifying drugs could offer synergistic benefits and improve treatment outcomes for complex neurological disorders [].

Activity-Dependent Neuroprotective Protein (ADNP)

Compound Description: ADNP is a protein vital for brain formation and cognitive function. [, , , , , , , , ] It interacts with various cellular components, including the chromatin remodeling complex SWI/SNF, proteins involved in RNA splicing and translation, microtubules, and autophagy machinery. [, , , ] ADNP deficiency in mice leads to tau hyperphosphorylation and aggregation, impaired cognitive function, and neuronal cell death. [, , , ] These effects can be partially ameliorated by NAP (Davunetide). [, , ]

Relevance: Davunetide is an eight-amino-acid fragment derived from ADNP, specifically from a region involved in microtubule end-binding protein interaction and neuroprotection. [, , , , , ] Davunetide exhibits neuroprotective, neurotrophic, and cognitive-enhancing properties, partially mimicking ADNP's functions. [, , , , ]

SALLRSIPA (SAL)

Compound Description: SAL is a peptide derived from Activity-Dependent Neurotrophic Factor (ADNF). [] Both SAL and its all D-amino acid derivative (D-SAL) can displace NAP's interaction with tubulin, indicating a shared binding site. []

Relevance: Although structurally similar to Davunetide (NAP), SAL and its derivative D-SAL are derived from a different parent protein (ADNF). [] This suggests that both ADNF and ADNP, and their respective derived peptides, may share common mechanisms related to microtubule interactions and neuroprotection. []

D-SAL (AL-309)

Compound Description: D-SAL is an all D-amino acid derivative of the peptide SAL. [] Like Davunetide, D-SAL protects neurons against amyloid beta toxicity and tau hyperphosphorylation in vitro. [] Chronic D-SAL administration also protects against tau hyperphosphorylation and improves odor discrimination and social recognition deficits in ADNP+/- mice. []

Relevance: D-SAL shares structural similarities with Davunetide and exhibits similar neuroprotective effects against amyloid beta toxicity and tau hyperphosphorylation, both in vitro and in vivo. [] This further supports a potential link between ADNF-derived peptides like D-SAL and ADNP-derived peptides like Davunetide in neuroprotection. []

SKIP

Compound Description: SKIP is a novel drug candidate designed based on the NAP binding site on microtubule end-binding proteins. [] Preclinical studies show that SKIP enhances axonal transport and provides cognitive protection. []

Relevance: While Davunetide (NAP) interacts with microtubules indirectly through microtubule end-binding proteins, SKIP directly targets these proteins at the NAP binding site. [] This suggests that both peptides may share similar mechanisms related to microtubule stabilization and neuroprotection, but with potentially distinct pharmacological profiles. []

Taxol

Compound Description: Taxol is a well-known microtubule-stabilizing agent used as an anticancer drug. [] Although considered a potential therapeutic for Alzheimer's disease due to its microtubule-stabilizing properties, Taxol has not been tested in AD patients due to its toxicity and poor brain penetration. []

Relevance: While Davunetide also stabilizes microtubules, it exhibits a safer profile and better brain penetration compared to Taxol. [, , ] Understanding the structural features of both compounds and their interactions with microtubules can help in designing novel microtubule-stabilizing agents with improved therapeutic indices for neurodegenerative diseases. [, ]

Epothilone D (BMS-241027)

Compound Description: Epothilone D is a microtubule-stabilizing agent that has entered clinical trials for Alzheimer's disease. []

Relevance: Similar to Davunetide, Epothilone D represents a potential therapeutic strategy for Alzheimer's disease targeting microtubule stabilization. [, ] Comparing the efficacy and safety profiles of both compounds in clinical trials can provide valuable insights into the therapeutic potential and limitations of microtubule stabilization as a therapeutic strategy for AD.

TPI-287 (Abeotaxane)

Compound Description: TPI-287 is a microtubule-stabilizing agent that has entered clinical trials for Alzheimer's disease. []

Relevance: Like Davunetide, TPI-287 exemplifies another approach to target microtubule stabilization in Alzheimer's disease. [, ] The clinical development of TPI-287 alongside Davunetide highlights the potential of microtubule stabilization as a therapeutic strategy for AD and the need for exploring different compounds with improved safety and efficacy profiles. [, ]

HAPVSIHQ (NAT)

Compound Description: NAT is a neuroprotective octapeptide derived from the microtubule subunit tubulin. [] It demonstrates potent neuroprotection against amyloid beta toxicity, inhibits tau-like aggregation, and increases the expression of the NAP parent protein, ADNP, in the cerebral cortex of a frontotemporal dementia mouse model. []

Relevance: NAT, structurally similar to Davunetide, displays promising neuroprotective effects and, notably, influences ADNP levels in vivo. [] This finding suggests a potential interplay between these peptides and warrants further investigation into their synergistic effects.

TAPVPMPD (TAP)

Compound Description: TAP is a neuroprotective peptide derived from the microtubule-associated protein tau. [] It shows potent neuroprotective effects against amyloid beta toxicity and inhibits tau-like aggregation. []

Relevance: TAP, while derived from tau rather than ADNP like Davunetide, demonstrates shared neuroprotective capabilities and may provide insights into targeting both microtubules and tau pathology in neurodegenerative diseases. []

NYPVSIHQ

Compound Description: NYPVSIHQ is a synthetic octapeptide identified through rational drug design, exhibiting microtubule-stabilizing activity in vitro. []

Relevance: This compound, along with others like NWPVSIWQ and HAPVSIIQ, showcases the potential of using Davunetide as a template for designing novel microtubule-stabilizing agents. [] These synthetic peptides can be further explored for their therapeutic potential in neurodegenerative diseases. []

NWPVSIWQ (P43)

Compound Description: NWPVSIWQ, also referred to as P43, is a synthetic octapeptide designed based on the Davunetide structure and demonstrates potent microtubule-stabilizing activity in vitro. [] It binds to nonpolymeric tubulin and exhibits a good safety profile in HEK cells. []

Relevance: P43 demonstrates the successful application of rational drug design principles, using Davunetide as a starting point for discovering novel microtubule-stabilizing agents with potential therapeutic applications. []

HAPVSIIQ (P52)

Compound Description: HAPVSIIQ, designated as P52, is another synthetic octapeptide designed using a structure-based approach, showing potent microtubule-stabilizing activity in vitro. [] Similar to P43, it binds to nonpolymeric tubulin and displays a good safety profile in HEK cells. []

Relevance: P52 further strengthens the notion that Davunetide can serve as a valuable template for designing novel microtubule-stabilizing compounds. [] The development of P52, alongside other synthetic peptides, can lead to new therapeutic options for neurodegenerative diseases. []

Source and Classification

Davunetide is classified as a neurotrophic factor and is particularly noted for its ability to prevent the aggregation of beta-amyloid proteins, which are implicated in Alzheimer's disease. It has been shown to reduce hyperphosphorylated tau levels and enhance tau-microtubule interactions, making it a candidate for therapeutic applications in various neurodegenerative conditions .

Synthesis Analysis

The synthesis of davunetide involves solid-phase peptide synthesis techniques. It was synthesized by Bachem and manufactured into a drug product by Patheon Inc. using Pfeiffer metered nasal spray pumps that deliver 100 µL per spray, containing either 2.5 mg or 15 mg of davunetide per dose . The purity of the synthesized compound is typically greater than 95%, as determined by high-performance liquid chromatography (HPLC) .

Technical Parameters

  • Purity: ≥95% (HPLC)
  • Synthesis Method: Solid-phase peptide synthesis
  • Manufacturing: Bachem (synthesis), Patheon Inc. (formulation)
Molecular Structure Analysis

The molecular structure of davunetide consists of an eight-amino-acid sequence: NAPVSIPQ. This sequence plays a crucial role in its interaction with microtubules and other cellular components involved in neuroprotection. The structure can be represented using various chemical notations:

This complex structure allows davunetide to bind effectively to microtubules, facilitating its neuroprotective effects .

Chemical Reactions Analysis

Davunetide participates in several biochemical reactions primarily associated with its neuroprotective mechanisms. It has been shown to inhibit tau phosphorylation and promote microtubule stability, which are critical processes in combating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy .

Key Reactions

  • Inhibition of Tau Phosphorylation: Davunetide reduces phosphorylation at specific sites on tau protein, enhancing its interaction with microtubules.
  • Microtubule Stabilization: The compound enhances the binding of tau to microtubules, thereby stabilizing these structures within neurons.
Mechanism of Action

The mechanism of action of davunetide involves its interaction with the cytoskeleton, particularly microtubules. The peptide binds to microtubule end-binding proteins (EB1 and EB3), which facilitates the stabilization of microtubules and enhances the association of tau with these structures. This interaction is crucial for maintaining neuronal integrity and function.

Detailed Mechanism

  1. Binding to Microtubules: Davunetide interacts with dynamic microtubule end-binding proteins.
  2. Enhancement of Tau-Microtubule Interaction: It promotes the association between tau protein and microtubules, which is essential for preventing tauopathies.
  3. Augmentation of Autophagy: Davunetide increases the interaction between activity-dependent neuroprotective protein and microtubule-associated protein light chain 3, promoting autophagosome formation .
Physical and Chemical Properties Analysis

Davunetide exhibits several notable physical and chemical properties:

  • Molecular Weight: 824.93 g/mol
  • Solubility: Soluble in water at concentrations up to 1 mg/ml
  • Storage Conditions: Recommended storage at -20°C for stability .

These properties are essential for its application in research and potential therapeutic use.

Applications

Davunetide has several scientific applications due to its neuroprotective properties:

  • Neurodegenerative Disease Research: It has been investigated for its potential in treating Alzheimer's disease and other tauopathies.
  • Therapeutic Development: Clinical trials have explored its efficacy in improving cognitive function in patients with progressive supranuclear palsy and prodromal Alzheimer's disease .
  • Basic Neuroscience Research: Used in studies examining microtubule dynamics and tau pathology.

Properties

CAS Number

211439-12-2

Product Name

Davunetide

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C36H60N10O12

Molecular Weight

824.9 g/mol

InChI

InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)/t18-,19-,20-,21-,22-,23-,24-,27-,28-/m0/s1

InChI Key

DWLTUUXCVGVRAV-XWRHUKJGSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

AL 108
AL 208
AL-108
AL-208
AL-408
AL108 cpd
AL208 cpd
D-NAP peptide
davunetide
NAP peptide
NAPVSIPQ peptide

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.